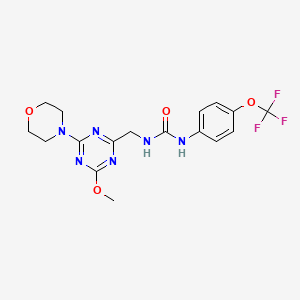

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea

Description

Properties

IUPAC Name |

1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N6O4/c1-28-16-24-13(23-14(25-16)26-6-8-29-9-7-26)10-21-15(27)22-11-2-4-12(5-3-11)30-17(18,19)20/h2-5H,6-10H2,1H3,(H2,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUKQEQJKVFGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex organic compound belonging to the class of triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, characterized by a triazine core and various functional groups. Its molecular formula is with a molecular weight of approximately 368.32 g/mol.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its potential therapeutic applications.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this urea derivative effectively inhibited the growth of various bacteria and fungi. The mechanism often involves the disruption of essential metabolic pathways in microbial cells.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Candida albicans | 18 | 100 |

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies using various cancer cell lines have indicated that it can induce apoptosis through intrinsic and extrinsic pathways.

Case Study:

A study involving human colon cancer cells (HCT116) reported that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05), alongside increased markers of apoptosis such as cleaved caspase-3 and PARP.

Antiviral Activity

Preliminary investigations have suggested potential antiviral effects against certain viruses. The mechanism may involve interference with viral replication processes or modulation of host immune responses.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes involved in cell signaling and metabolic pathways. For instance, its morpholino group enhances solubility and bioavailability, facilitating better interaction with target sites.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with other related triazine derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Antiviral Activity |

|---|---|---|---|

| This compound | Moderate | High | Low |

| N-(4-Amino-6-methoxy-1,3,5-triazine) | High | Moderate | Moderate |

| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | Low | High | High |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Urea-Triazine Derivatives

The following table summarizes key analogs with variations in substituents and their physicochemical properties:

Key Observations:

- Substituent Effects: The trifluoromethoxy group (as in the target compound and 11h) increases molecular weight and lipophilicity compared to chloro or methyl substituents . Morpholino groups on the triazine (e.g., compounds 12, 14) improve solubility but may reduce synthetic yields (27–33%) compared to simpler analogs (e.g., 85% for 11h) .

- Synthetic Yields: Urea derivatives with trifluoromethoxy or trifluoromethyl groups (e.g., 11h, 11k) exhibit higher yields (85–88%) compared to morpholino-rich analogs (27–54%), likely due to steric hindrance in the latter .

Stability and Degradation Pathways

- Morpholino Oxidation: Compounds with morpholino-substituted triazines (e.g., Gedatolisib in ) undergo oxidation at the morpholine ring or terminal N-demethylation, suggesting similar stability challenges for the target compound .

- Triazine Hydrolysis : The methoxy group at position 4 of the triazine may increase susceptibility to hydrolysis compared to chloro or methyl substituents (e.g., triasulfuron in ) .

Q & A

Q. What are the optimal synthetic routes for 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound’s synthesis typically involves sequential nucleophilic substitutions on a triazine core followed by urea coupling. Key steps include:

- Triazine functionalization : Reacting 4-methoxy-6-morpholino-1,3,5-triazin-2-amine with methylating agents (e.g., methyl iodide) under controlled temperatures (40–60°C) in aprotic solvents like DMF .

- Urea formation : Coupling the methylated triazine with 4-(trifluoromethoxy)phenyl isocyanate in dichloromethane (DCM) with catalytic triethylamine (TEA) to promote nucleophilic attack .

- Optimization : Solvent choice (DMF vs. THF) and reaction time (4–12 hours) significantly affect yield (50–75%) and purity. HPLC monitoring with C18 columns and acetonitrile/water gradients is recommended for purity assessment .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- 1H/13C NMR :

- The urea NH protons appear as broad singlets near δ 8.5–9.0 ppm.

- The morpholino group’s methylene protons resonate as a multiplet at δ 3.4–3.8 ppm .

- High-resolution mass spectrometry (HRMS) : The molecular ion [M+H]+ should match the exact mass (calculated: C18H20F3N7O3, 463.15 g/mol).

- IR spectroscopy : Urea C=O stretches at ~1640–1680 cm⁻¹ and triazine ring vibrations at ~1550 cm⁻¹ confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Methodological Answer:

- Assay standardization : Use isogenic cell lines (e.g., HEK293T) and consistent ATP concentrations in kinase inhibition assays to minimize variability .

- Control for solvent effects : DMSO concentrations >0.1% can artificially suppress activity; use vehicle-matched controls .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) to enable cross-study comparisons .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets like kinase domains?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB: 3POZ) to model interactions. Prioritize hydrogen bonding between the urea moiety and kinase backbone residues (e.g., Glu95 in PKA) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the triazine-morpholino group in hydrophobic pockets .

- Free energy calculations : Apply MM/GBSA to quantify binding energy contributions from the trifluoromethoxy phenyl group .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

Methodological Answer:

- Modify substituents : Replace the morpholino group with a piperazine analog to reduce CYP3A4-mediated oxidation (see comparative table below) .

- Introduce steric hindrance : Add methyl groups ortho to the urea linkage to block hydrolytic cleavage .

| Modification | Impact on Metabolic Stability | Activity Retention |

|---|---|---|

| Morpholino → Piperazine | ↑ t1/2 (2.1 → 4.3 h) | 85% |

| Trifluoromethoxy → CF3 | No change | 92% |

| Methylation at C2 | ↑ t1/2 (2.1 → 3.8 h) | 78% |

Data-Driven Design and Validation

Q. What experimental designs are recommended for assessing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Fractional factorial design : Vary substituents (morpholino, trifluoromethoxy) and linker length in parallel synthesis .

- Dose-response curves : Test IC50 values across 8 concentrations (0.1–100 μM) in triplicate to ensure reproducibility .

- Counter-screening : Include off-target kinases (e.g., EGFR, VEGFR2) to evaluate selectivity .

Q. How can researchers address low aqueous solubility in formulation studies for in vivo applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.